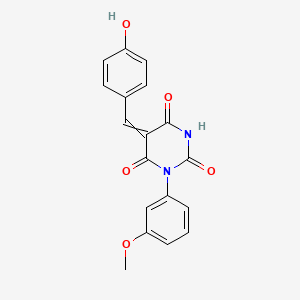
5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HBMP belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential therapeutic applications in various diseases. Studies have shown that 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits anti-inflammatory, antioxidant, and anticancer properties. 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. Additionally, 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against oxidative stress-induced damage in various cell types.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through multiple pathways. 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival. 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to modulate various biochemical and physiological processes. Studies have shown that 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to inflammatory stimuli. Additionally, 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis. Furthermore, 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to increase the expression of genes involved in antioxidant defense, such as heme oxygenase-1.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Additionally, 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its pharmacological properties, which allows for the design of experiments to investigate its mechanism of action and therapeutic potential. However, there are limitations to the use of 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has poor solubility in water, which can limit its bioavailability and affect its pharmacokinetics. Furthermore, the lack of in vivo toxicity data for 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications in various diseases. Future research could also investigate the pharmacokinetics and toxicity of 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo, which would provide valuable information for its clinical translation. Finally, the development of 5-(4-hydroxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Eigenschaften
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-14-4-2-3-12(10-14)20-17(23)15(16(22)19-18(20)24)9-11-5-7-13(21)8-6-11/h2-10,21H,1H3,(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPFSWIGUTMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



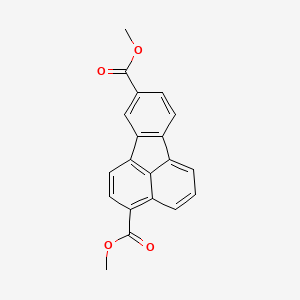
![N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]](/img/structure/B3854495.png)
![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)


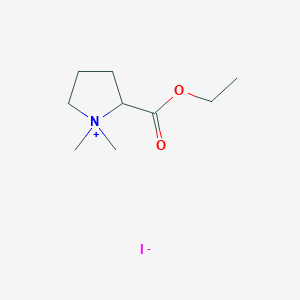
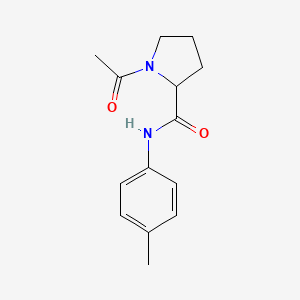
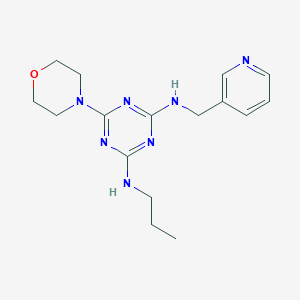

![4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3854547.png)
![4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3854550.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3854557.png)
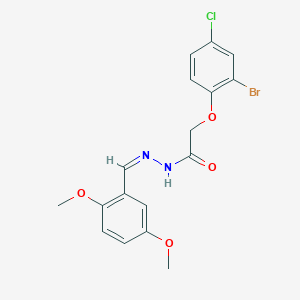
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)